1S/C12H15NO3/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16)
. The canonical SMILES is CC(C)(C)NC(=O)C1=CC=CC=C1C(=O)O
.
Although the specific synthesis of 2-(Tert-butylcarbamoyl)benzoic acid is not detailed in the provided papers, similar compounds like ortho, meta, and para-(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids were synthesized using Knoevenagel condensation []. This reaction involves the condensation of a carbonyl compound (like an aldehyde) with a compound containing an active methylene group (like cyanoacetyl aminobenzoic acids in this case) in the presence of a base.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: